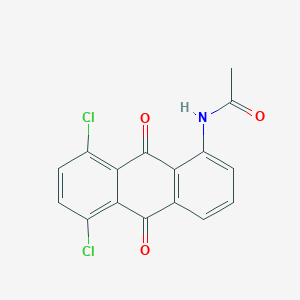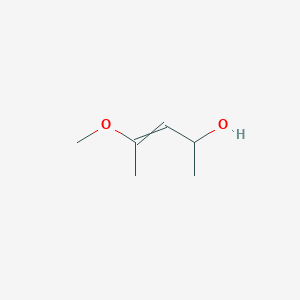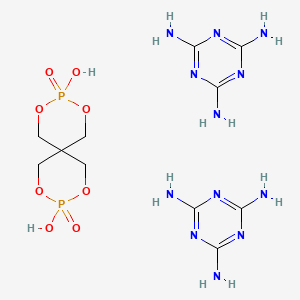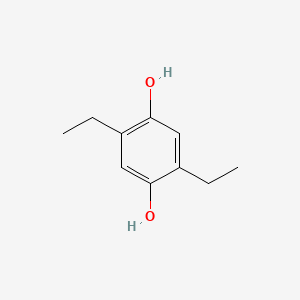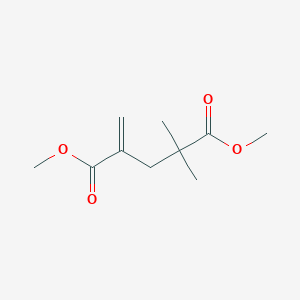
Dimethyl 2,2-dimethyl-4-methylenepentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-dimethyl-4-methylenepentanedioate is an organic compound with the molecular formula C10H16O4. It is also known by other names such as dimethyl 2-methyleneglutarate and methyl methyleneglutarate . This compound is characterized by its ester functional groups and a methylene group attached to a pentanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dimethyl-4-methylenepentanedioate can be synthesized through various organic reactions. One common method involves the esterification of 2-methylene glutaric acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-dimethyl-4-methylenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylene glutaric acid.
Reduction: Formation of 2-methylene glutaric alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2-dimethyl-4-methylenepentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 2,2-dimethyl-4-methylenepentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The methylene group can also act as a reactive site for nucleophilic attack, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-methyleneglutarate
- Methyl methyleneglutarate
- 2-Methyleneglutaric acid, dimethyl ester
Uniqueness
Dimethyl 2,2-dimethyl-4-methylenepentanedioate is unique due to its specific structural features, including the presence of two ester groups and a methylene group on a pentanedioate backbone.
Properties
CAS No. |
71674-93-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl 2,2-dimethyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(8(11)13-4)6-10(2,3)9(12)14-5/h1,6H2,2-5H3 |
InChI Key |
PIMMJVRSKGYDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


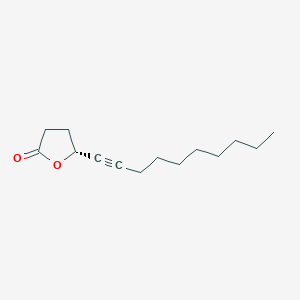
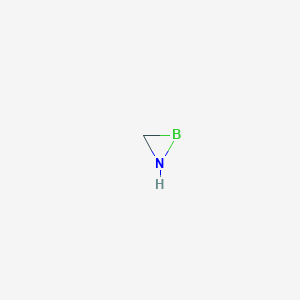
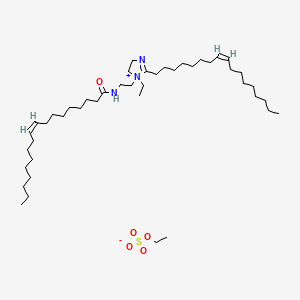
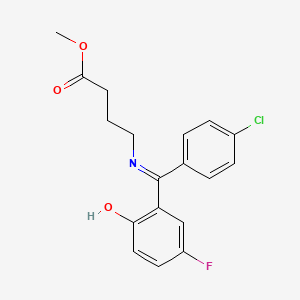
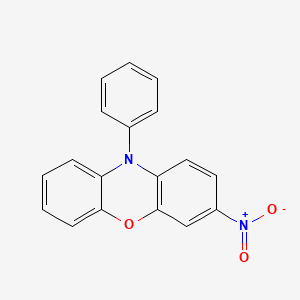
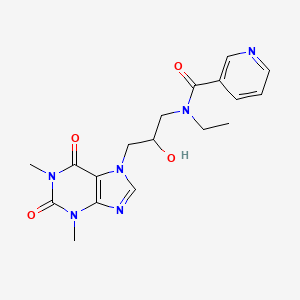
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
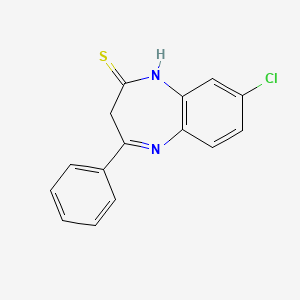
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
